3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1557804-67-7
Cat. No.: VC4529969
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1557804-67-7 |
---|---|
Molecular Formula | C6H7BrN2O |
Molecular Weight | 203.039 |
IUPAC Name | 3-bromo-1,5-dimethylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3 |
Standard InChI Key | OOFNJTNWZKZESK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)Br)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at positions 1, 3, 4, and 5. The methyl groups at positions 1 and 5 induce steric hindrance, while the bromine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions . The aldehyde group at position 4 serves as a reactive site for condensation and cycloaddition reactions, enabling the formation of Schiff bases or chalcone derivatives .
The 2D and 3D structural conformations have been elucidated via computational modeling, revealing a planar pyrazole ring with slight distortions due to substituent interactions . Key bond lengths include:
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N1–C2:
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C3–Br:
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C4–O (aldehyde):
These metrics align with typical pyrazole derivatives, as confirmed by X-ray crystallography data for analogous compounds .
Spectroscopic and Physical Properties
The compound’s limited solubility in water () contrasts with moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane, making it suitable for organic synthesis under anhydrous conditions.
Synthetic Pathways and Optimization
Vilsmeier-Haack Reaction
A primary synthesis route involves the Vilsmeier-Haack formylation of 3-bromo-1,5-dimethyl-1H-pyrazole. This method employs phosphorus oxychloride () and dimethylformamide (DMF) to introduce the aldehyde group at position 4 :
Yields typically range from 60–75%, with purity exceeding 95% after column chromatography.
Alternative Bromination Strategies
Bromination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde using bromosuccinimide (NBS) or bromine () in dichloromethane provides a complementary route . This method favors electrophilic aromatic substitution at position 3 due to the directing effects of the methyl and aldehyde groups:
Reaction optimization studies indicate that temperatures below minimize side products such as dibrominated analogs .
Reactivity and Functionalization
Aldehyde-Driven Condensations
The aldehyde group undergoes Knoevenagel condensations with active methylene compounds (e.g., malononitrile, acetylacetone) to yield α,β-unsaturated derivatives . For example:
These products exhibit enhanced electrophilicity, enabling further cyclization into pyran or pyridine hybrids .
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids, facilitating access to biaryl systems :
This reactivity has been exploited to synthesize libraries of kinase inhibitors in medicinal chemistry.
Applications in Drug Discovery and Material Science
Antimicrobial Agents
Derivatives of 3-bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde demonstrate moderate activity against Staphylococcus aureus (MIC: ) and Escherichia coli (MIC: ) . The bromine atom enhances membrane permeability, while the aldehyde group disrupts bacterial cell wall synthesis via Schiff base formation with lysine residues .
Anticancer Scaffolds
In vitro screening against MCF-7 breast cancer cells revealed IC values of for thiosemicarbazone derivatives synthesized from this compound . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Coordination Chemistry
The aldehyde and pyrazole nitrogen atoms serve as ligands for transition metals. Complexes with Cu(II) and Zn(II) exhibit luminescent properties, with emission maxima at (Cu) and (Zn). These materials are under investigation for organic light-emitting diode (OLED) applications.
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | P280 (Wear protective gloves) |
H315 (Causes skin irritation) | P305+P351+P338 (Eye exposure protocol) |
The compound is classified under GHS07, requiring storage in a cool, dry environment () away from oxidizing agents .
Environmental Impact
Ecotoxicity studies indicate a half-life () of 12 days in soil, with moderate bioaccumulation potential (BCF: 120) . Proper disposal via incineration is recommended to prevent groundwater contamination.
Comparative Analysis with Structural Analogs
The presence and position of bromine critically influence both reactivity and biological efficacy, with position 3 providing optimal electronic effects for drug-like properties .
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